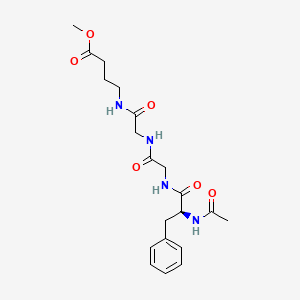
O-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate: is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a nitrophenyl group, a methyl group, and a dimethylcarbamothioate moiety. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate typically involves the reaction of 2-methyl-3-nitrophenol with dimethylcarbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: O-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamothioate moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the carbamothioate group under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamothioates.
Aplicaciones Científicas De Investigación
O-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of O-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carbamothioate moiety can also form covalent bonds with nucleophilic sites in proteins or other biomolecules, affecting their function.
Comparación Con Compuestos Similares
- O-(2-Methyl-3-nitrophenyl) dimethylcarbamate
- O-(2-Methyl-3-nitrophenyl) dimethylcarbamoyl chloride
- O-(2-Methyl-3-nitrophenyl) dimethylcarbamothioamide
Comparison: O-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate is unique due to the presence of the carbamothioate group, which imparts distinct chemical reactivity compared to carbamate or carbamoyl chloride analogs. This uniqueness makes it a valuable compound for specific synthetic and biological applications.
Propiedades
Número CAS |
827044-42-8 |
|---|---|
Fórmula molecular |
C10H12N2O3S |
Peso molecular |
240.28 g/mol |
Nombre IUPAC |
O-(2-methyl-3-nitrophenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C10H12N2O3S/c1-7-8(12(13)14)5-4-6-9(7)15-10(16)11(2)3/h4-6H,1-3H3 |
Clave InChI |
MIJPFUCOSDYQPT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1OC(=S)N(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Naphthalene, [(R)-methylsulfinyl]-](/img/structure/B14204135.png)
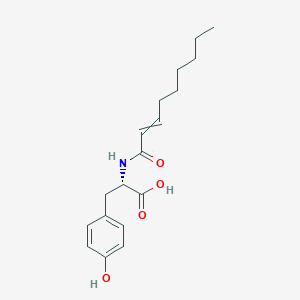
![4-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B14204139.png)

![N-(2-Ethoxy-5-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14204144.png)
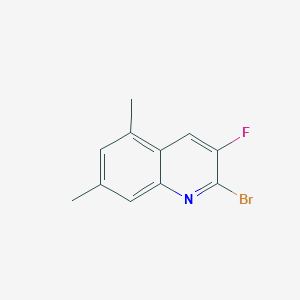
![4-[4-(4-Methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B14204170.png)
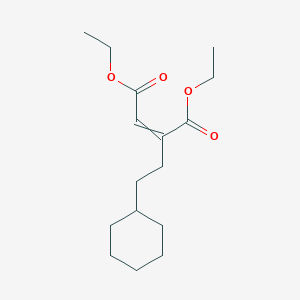
![2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14204194.png)
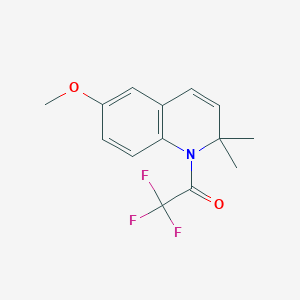
![1,3-Dibenzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14204210.png)
![Tert-butyl[(12-iodododecyl)oxy]dimethylsilane](/img/structure/B14204219.png)
